Technical Whitepaper: Physical and Chemical Characterization of Diethyl Propylphosphonate
Technical Whitepaper: Physical and Chemical Characterization of Diethyl Propylphosphonate
Executive Summary
Diethyl propylphosphonate (CAS 18812-51-6) is a functional organophosphorus compound characterized by a direct carbon-phosphorus (C-P) bond, distinguishing it from phosphate esters.[1] As a member of the phosphonate class, it exhibits enhanced hydrolytic and thermal stability compared to its phosphate counterparts.[1] This stability, combined with its ability to act as a bioisostere for phosphate groups, makes it a critical intermediate in the synthesis of antiviral therapeutics, flame retardants, and specialized extraction solvents.[1] This guide provides a comprehensive technical analysis of its physical properties, spectral signatures, and synthesis methodologies.[1]
Chemical Identity & Structural Analysis[1][2][3]
Diethyl propylphosphonate consists of a central phosphorus atom in a tetrahedral geometry, bonded to a propyl chain via a stable C-P bond, a double-bonded oxygen (phosphoryl group), and two ethoxy groups. The C-P bond renders the molecule resistant to phosphatases, a property exploited in medicinal chemistry to prolong drug half-life.[1]
| Parameter | Data |
| IUPAC Name | Diethyl propylphosphonate |
| Common Synonyms | Diethyl 1-propanephosphonate; Propylphosphonic acid diethyl ester |
| CAS Number | 18812-51-6 |
| Molecular Formula | |
| Molecular Weight | 180.18 g/mol |
| SMILES | CCCP(=O)(OCC)OCC |
| InChI Key | RUIKOPXSCCGLOM-UHFFFAOYSA-N |
Thermodynamic & Physical Properties[1][2]
The physical behavior of diethyl propylphosphonate is dominated by the highly polar phosphoryl (P=O) group, which acts as a strong hydrogen bond acceptor, influencing its solubility and boiling point.[1]
Table 1: Physical Property Profile[1]
| Property | Value | Conditions/Notes |
| Physical State | Clear, colorless liquid | At 25°C, 1 atm |
| Boiling Point | 226.4 °C | At 760 mmHg (extrapolated) |
| Boiling Point (Vacuum) | 94–96 °C | At 12 mmHg [1] |
| Density | 0.995 g/cm³ | At 25°C |
| Refractive Index ( | 1.419 – 1.421 | At 20°C [2] |
| Flash Point | 104.9 °C | Closed Cup |
| Vapor Pressure | 0.123 mmHg | At 25°C |
| Water Solubility | ~27 g/L | Soluble; P=O group facilitates H-bonding |
| LogP (Octanol/Water) | 1.10 | XLogP3 (Experimental/Calculated consensus) |
| Surface Tension | ~30-35 dyne/cm | Estimated based on homologues |
Technical Insight: The relatively high boiling point (226.4°C) relative to its molecular weight is attributed to strong dipole-dipole interactions driven by the polarized P=O bond.[1] However, the absence of -OH groups prevents intermolecular hydrogen bonding, keeping it a liquid with moderate viscosity.[1]
Spectral Characterization
Accurate identification of diethyl propylphosphonate relies on distinct spectral markers. The phosphorus atom provides a sensitive handle for
Nuclear Magnetic Resonance (NMR)[3][8][9][10][11][12]
- P NMR: The most definitive test.[1] Unlike phosphates (which resonate near -1 to +5 ppm), phosphonates with a direct C-P bond typically resonate downfield.[1]
-
H NMR (CDCl
, 400 MHz):-
0.98 (t, 3H, propyl
) -
1.32 (t, 6H, ethoxy
) -
1.6-1.8 (m, 4H, propyl
and ) -
4.0-4.15 (m, 4H, ethoxy
, often splits into complex multiplet due to P-coupling)
-
0.98 (t, 3H, propyl
Infrared Spectroscopy (FT-IR)
-
P=O Stretch: Strong, sharp band at 1200–1250 cm
.[1] This is the diagnostic "fingerprint" for the phosphonate group.[1] -
P-O-C Stretch: Strong absorption at 1030–1060 cm
.[1] -
C-H Stretch: 2850–2980 cm
(Alkyl chains).[1]
Synthesis & Reaction Mechanism[1][2]
The industrial and laboratory standard for synthesizing diethyl propylphosphonate is the Michaelis-Arbuzov rearrangement .[1] This reaction transforms a trivalent phosphorus ester (triethyl phosphite) into a pentavalent phosphonate using an alkyl halide.[1]
Reaction Logic
The driving force is the formation of the extremely stable P=O bond (bond energy ~544 kJ/mol) from the less stable P-O bond.[1]
-
Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of propyl iodide (or bromide).[1]
-
Intermediate Formation: A triethoxypropylphosphonium halide intermediate is formed.[1]
-
Arbuzov Rearrangement: The halide ion attacks the ethyl group via an S_N2 mechanism, displacing the oxygen and yielding the phosphonate plus ethyl iodide.[1]
Figure 1: Mechanistic pathway of the Michaelis-Arbuzov synthesis for Diethyl propylphosphonate.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity diethyl propylphosphonate via the Michaelis-Arbuzov reaction.
Safety Precaution: Ethyl iodide is volatile and an alkylating agent.[1] Perform all steps in a fume hood. The reaction is exothermic; control heating carefully.[1]
Reagents
-
Triethyl phosphite (1.0 equiv, freshly distilled)
-
1-Iodopropane (1.1 equiv)
-
Nitrogen gas (inert atmosphere)[1]
Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet. Connect the top of the condenser to a distillation trap to collect the ethyl iodide byproduct.[1]
-
Initiation: Charge the flask with 1-iodopropane. Heat gently to 60-70°C.
-
Addition: Add triethyl phosphite dropwise over 30-60 minutes.
-
Reflux: Once addition is complete, heat the mixture to 140-150°C.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Perform fractional vacuum distillation.[1]
-
Collection: Collect the fraction boiling at 94–96°C at 12 mmHg .
-
-
QC Check: Measure Refractive Index. Target:
.[1]
Applications in Drug Development & Industry[2]
Bioisostere for Phosphates
In drug design, the P-O-C linkage of natural phosphates is susceptible to rapid enzymatic hydrolysis by phosphatases.[1] Diethyl propylphosphonate serves as a precursor to propylphosphonic acid , where the C-P bond is enzymatically stable.[1]
-
Use Case: Development of antiviral nucleotide analogues and enzyme inhibitors (e.g., transition state analogues for metalloproteases).[1]
Flame Retardants
The high phosphorus content allows it to act as a radical scavenger in the gas phase during combustion, terminating flame propagation chains.[1]
Metal Extraction
Similar to Tributyl Phosphate (TBP), diethyl propylphosphonate acts as a solvating extractant for actinides (Uranium, Thorium) and lanthanides from acidic nitrate solutions.[1] The P=O oxygen donates electrons to the metal center, forming a neutral, lipophilic complex soluble in organic solvents.[1]
References
-
LookChem. (n.d.).[1][2] Diethyl propylphosphonate Physical Properties and Safety. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 140428, Diethyl propylphosphonate. Retrieved from [Link][1]
-
Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.[1] (Standard mechanistic reference).
